6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide
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Description
6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide is a compound that contains a quinoline nucleus. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest due to their versatile applications. There are numerous synthesis protocols reported in the literature for the construction of the quinoline scaffold . These include classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach . Other methods involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The structure of this compound would be a modification of this basic quinoline structure.Chemical Reactions Analysis
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The reactivity of quinoline derivatives can depend on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .Mechanism of Action
While the specific mechanism of action for 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide is not mentioned in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
The future directions for research on 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide could involve further exploration of its synthesis methods, investigation of its biological activities, and potential applications in various fields. Given the wide range of biological activities exhibited by quinoline derivatives , there could be potential for this compound in medicinal chemistry research.
Properties
IUPAC Name |
6-chloro-N-(quinolin-8-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-14-7-6-13(10-18-14)22(20,21)19-9-12-4-1-3-11-5-2-8-17-15(11)12/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSOFXJJZNHFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CNS(=O)(=O)C3=CN=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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